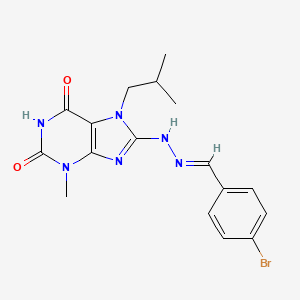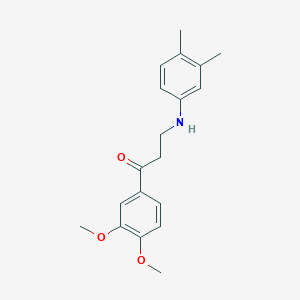
1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optically Pure Compounds and Asymmetric Hydrogenation
Optically pure compounds such as (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid have been prepared, highlighting the importance of asymmetric synthesis and catalysis in producing enantiomerically pure compounds. This research demonstrates the utility of asymmetric hydrogenation for the preparation of optically pure compounds, which could be critical for the synthesis of pharmaceuticals and agrochemicals (O'reilly, Derwin, & Lin, 1990).
Cardioselective Beta-adrenergic Blocking Agents
The development of cardioselective beta-blockers using the structure-activity relationship (SAR) approach indicates the potential application of similar compounds in medicinal chemistry for the treatment of cardiovascular diseases. This application showcases the relevance of structural modifications to enhance selectivity and efficacy of therapeutic agents (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Crystal Structures and Polymorphism
The study of crystal structures and polymorphism of compounds like trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone provides insight into the solid-state properties of organic compounds. Such studies are essential for understanding the material's stability, solubility, and formulation strategies in pharmaceuticals and materials science (Stomberg, Li, & Lundquist, 1994).
Inclusion Compounds and NMR Spectroscopy
Investigations into inclusion compounds, as seen with trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone and chloroform, highlight the importance of host-guest chemistry. This research area is crucial for developing new materials with unique properties, such as selective adsorption, catalysis, and separation technologies (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Synthesis of Intermediates and Fine Chemicals
The synthesis of intermediates such as 1,1-dimethoxy-2-propanone through acetalation demonstrates the importance of synthetic chemistry in producing key building blocks for various chemical industries, including pharmaceuticals, agrochemicals, and perfumery (Huang Guo-dong, 2005).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3,4-dimethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-5-7-16(11-14(13)2)20-10-9-17(21)15-6-8-18(22-3)19(12-15)23-4/h5-8,11-12,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDFUSNRBKJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone | |
CAS RN |
763120-59-8 |
Source


|
| Record name | 1-(3,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)
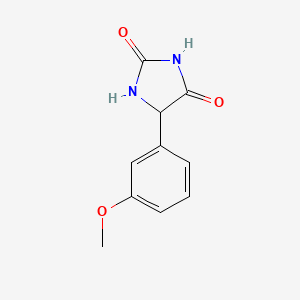
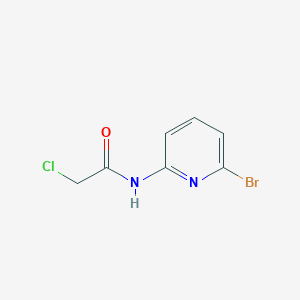
![6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2675935.png)

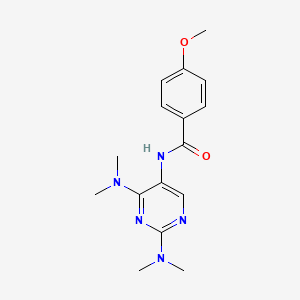
![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
